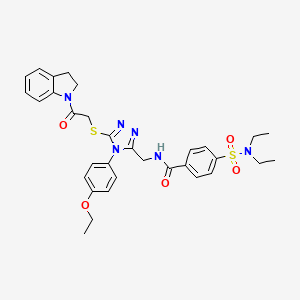
Indolin-1-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to Indolin-1-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone often involves the use of the five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, starting from (2S,4R)-4-hydroxyproline, a new series of pyrrolidine derivatives was designed and synthesized .Molecular Structure Analysis
The molecular structure of Indolin-1-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is characterized by the presence of a pyrrolidine ring, an indolin-1-yl group, and a phenylmethanone group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving compounds like Indolin-1-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone can be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Activities
- Organotin(IV) complexes of derivatives of Indolin-1-yl compounds have shown significant antibacterial and antifungal activities, suggesting potential as drugs (Singh, Singh, & Bhanuka, 2016).
- Some derivatives have demonstrated remarkable cytotoxic activities against various cancer cell lines, indicating their potential in cancer therapy (Khalilullah et al., 2022).
Anti-HIV Activity
- Certain β-carboline derivatives of Indolin-1-yl compounds exhibited selective inhibition against HIV-2 strains, presenting them as potential candidates for anti-HIV therapies (Ashok et al., 2015).
Enzyme Inhibition
- Indole-2-carboxamides and benzimidazole-2-carboxamides derivatives, related to Indolin-1-yl compounds, have shown potent NR2B subunit-selective antagonist properties of the NMDA receptor, which can be significant in neurological research (Borza et al., 2007).
Anticonvulsant Agents
- Certain derivatives have been synthesized as potential anticonvulsant agents, with some showing promising results in efficacy tests (Malik & Khan, 2014).
Molecular Docking and Theoretical Studies
- Studies involving density functional theory (DFT) and molecular docking have been conducted on Indolin-1-yl derivatives to understand their interactions at the molecular level, essential for drug design (Cojocaru et al., 2013).
Synthesis and Structural Analysis
- Research on the synthesis and crystal structure of related compounds provides valuable insights into their chemical properties and potential applications in various fields (Huang et al., 2021).
Direcciones Futuras
The future directions for research on Indolin-1-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone and similar compounds could involve further exploration of their biological profiles . This could include investigating how modifications to the chiral moiety influence kinase inhibition , or designing new compounds with different biological profiles .
Mecanismo De Acción
Target of action
Indole and pyrrolidine derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structure and the receptors they interact with .
Biochemical pathways
Indole and pyrrolidine derivatives can affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The ADME properties of these compounds can be influenced by factors such as their stereochemistry and the presence of functional groups .
Result of action
The molecular and cellular effects of these compounds can include a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, although specific details would depend on the individual compound .
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(21-14-11-15-5-1-2-6-18(15)21)16-7-9-17(10-8-16)25(23,24)20-12-3-4-13-20/h1-2,5-10H,3-4,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRSCOAMLGZBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indolin-1-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methylisoxazol-5-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2488772.png)
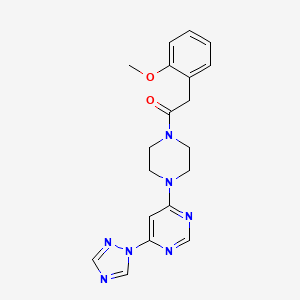
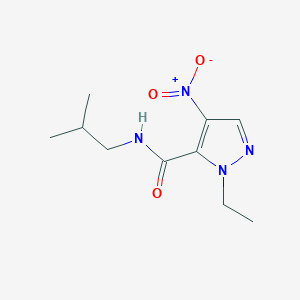
![2-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2488781.png)

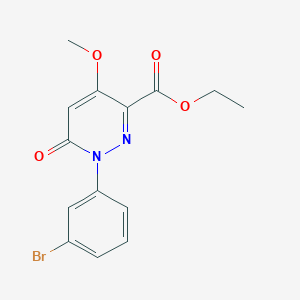
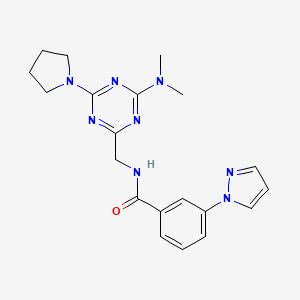
![3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2488787.png)
![Cyclopropyl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2488788.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488789.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide](/img/structure/B2488792.png)
